molecular formula C17H21N5O14Zn B1177793 zinc;1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxylatomethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylate CAS No. 146659-78-1

zinc;1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxylatomethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylate

Cat. No.: B1177793
CAS No.: 146659-78-1
M. Wt: 584.8 g/mol
InChI Key:
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Description

The compound “zinc;1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxylatomethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylate” is a complex organic molecule that features a zinc ion coordinated to a highly functionalized organic ligand. This compound is notable for its intricate stereochemistry and the presence of multiple functional groups, including amino, hydroxyl, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the oxolan ring, the introduction of amino and hydroxyl groups, and the coordination of the zinc ion. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or carboxylic acids, while reduction of the carboxylate groups could produce alcohols or aldehydes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a ligand in coordination chemistry studies, helping to elucidate the properties of metal complexes.

    Biology: Its ability to interact with biological molecules makes it useful in studies of enzyme function and protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties are of interest in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as catalysts or sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to coordinate to metal ions, such as zinc. This coordination can influence the activity of enzymes or other proteins by stabilizing specific conformations or facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other zinc-coordinated organic molecules with similar functional groups and stereochemistry. Examples include:

  • Zinc-coordinated amino acids
  • Zinc-coordinated peptides
  • Other zinc-coordinated nucleotides

Uniqueness

What sets this compound apart is its highly functionalized ligand, which provides multiple points of interaction with biological molecules or other chemical species. This makes it particularly versatile and useful in a wide range of applications, from basic research to industrial processes.

Properties

IUPAC Name

zinc;1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxylatomethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O14.Zn/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34;/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34);/q;+2/p-2/t4-,5-,6-,7+,8-,9+,10+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCJXEUDHCBDGI-AGVSZMOESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)[O-])NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)[O-])NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O14Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8035926
Record name Polyoxorim-zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8035926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146659-78-1
Record name Polyoxorim-zinc [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146659781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyoxorim-zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8035926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLYOXORIM-ZINC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F48U67E18L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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